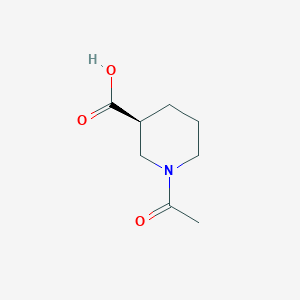

(3S)-1-acetylpiperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to (3S)-1-acetylpiperidine-3-carboxylic acid involves complex organic reactions. For instance, the diastereoselective synthesis of similar compounds employs techniques such as ring-closing metathesis and Grignard reactions, utilizing L-serine as a starting material, highlighting the versatility of synthetic methods in generating these compounds (Cong & Yao, 2006).

Molecular Structure Analysis

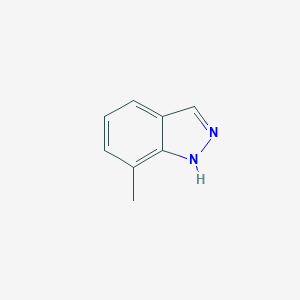

The molecular structure of related compounds has been determined through techniques like X-ray diffraction. The crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, for example, reveals an orthorhombic crystal system with a chair structure, offering insights into the stereochemistry and spatial arrangement of atoms within the molecule (Rae, Raston, & White, 1980).

Chemical Reactions and Properties

Chemical reactions involving (3S)-1-acetylpiperidine-3-carboxylic acid and its analogs can be complex, involving multiple steps and yielding a variety of products. The reactivity of these compounds is influenced by their functional groups, which can participate in a wide range of organic reactions, as demonstrated in the synthesis of related compounds (Takahata, Ouchi, Ichinose, & Nemoto*, 2002).

Scientific Research Applications

Crystal and Molecular Structure Analysis The crystal structure of N-acetylpiperidine-2-carboxylic acid, which is closely related to (3S)-1-acetylpiperidine-3-carboxylic acid, has been determined using single-crystal X-ray diffraction methods. This research highlights the importance of understanding the molecular geometry and electronic structure for applications in crystallography and molecular design (Rae, Raston, & White, 1980).

Synthetic Chemistry and Natural Product Synthesis (3S)-1-acetylpiperidine-3-carboxylic acid is involved in the synthesis of complex molecules. For instance, its structural analogs are used in the diastereoselective synthesis of carbapenam-3-carboxylic acid derivatives, showcasing its relevance in the synthesis of biologically active compounds and potential pharmaceuticals (Tanaka, Sakagami, & Ogasawara, 2002).

C(sp3)–H Activation of Carboxylic Acids The molecule is relevant in research focusing on the C(sp3)–H activation of carboxylic acids. Carboxylic acids are fundamental in various research fields, and efforts are directed towards C–H functionalization of such compounds. Emerging strategies enable the use of aliphatic carboxylic acids in C–H-activation-based transformations, a field where (3S)-1-acetylpiperidine-3-carboxylic acid and its derivatives could play a significant role (Uttry & van Gemmeren, 2019).

Microbial Tolerance to Weak Acid Stress Research into microbial mechanisms of tolerance to weak acid stress includes the exploration of carboxylic acids. The understanding of the molecular mechanisms underlying adaptation to weak acid stress in microbes is crucial for applications in medicine, food safety, and environmental science. Molecules like (3S)-1-acetylpiperidine-3-carboxylic acid can serve as model compounds to understand the interaction between microbes and carboxylic acids (Mira & Teixeira, 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3S)-1-acetylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPIDTOGVIDBLN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-acetylpiperidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)